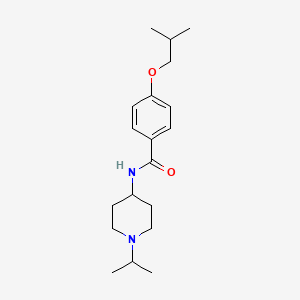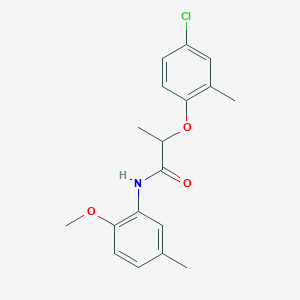![molecular formula C18H18N2O3 B4888261 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPBD is a derivative of thalidomide, which has been widely used as a sedative and anti-nausea medication. In
Wirkmechanismus
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes, such as TNF-α and IL-6, which are involved in the inflammatory response. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also activates the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In addition, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify. However, one of the limitations of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more efficient synthesis methods for 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione and improving its solubility in water.
Conclusion:
In conclusion, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, immunomodulatory, and anti-tumor effects make it a promising candidate for the development of new drugs. While there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential applications, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione represents an exciting area of scientific research.
Synthesemethoden
The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction between thalidomide and 4-methoxybenzylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain pure 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has shown potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor effects, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFFMDJDDBDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)

![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)


![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4888275.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)
